molecular formula C18H36O5 B3343894 (9R,10R)-Rel-9,10,18-trihydroxyoctadecanoic acid CAS No. 583-86-8

(9R,10R)-Rel-9,10,18-trihydroxyoctadecanoic acid

Cat. No. B3343894
CAS RN: 583-86-8
M. Wt: 332.5 g/mol
InChI Key: OISFHODBOQNZAG-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06768016B2

Procedure details

When the hydrolysis is carried out at a pH of about 6.5 to about 7.5 and a mixture of 9,16-dihydroxyhexadecanoic acid; 9,10-epoxy-18-hydroxyoctadecanoic acid; 9,10,18-trihydroxyoctadecanoic acid (phloionolic acid); 20-hydroxyeicasanoic acid; 22-hydroxydocosanoic acid; 18-hydroxyoctadec-9-enoic acid; docosandioic acid; and octadec-9-enedioic acid is obtained in a ratio of about 1.0-3.0:0-1.0:45.0-75.0:1.0-6.0:10.0-18.0:1.0-5.0:4.0-16.0:1.0-6.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
18-hydroxyoctadec-9-enoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[CH:2]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]O)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11].O1C(CCCCCCCCO)C1CCCCCC[CH2:29][C:30]([OH:32])=[O:31].OC(C(O)CCCCCCCCO)CCCCCCCC(O)=O.OCCCCCCCCCCCCCCCCCCCCCC(O)=O.OCCCCCCCCC=CCCCCCCCC(O)=O.C(O)(=O)CCCCCCCCCCCCCCCCCCCCC(O)=O>>[C:30]([OH:32])(=[O:31])[CH2:29][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH:13]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCCCCCCC(=O)O)CCCCCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCCCCCC(=O)O)C1CCCCCCCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCCCCCCC(=O)O)C(CCCCCCCCO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCCCCCCCCCCCCCCCCCCC(=O)O
Step Five
Name
18-hydroxyoctadec-9-enoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCCCCCC=CCCCCCCCC(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC=CCCCCCCCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06768016B2

Procedure details

When the hydrolysis is carried out at a pH of about 6.5 to about 7.5 and a mixture of 9,16-dihydroxyhexadecanoic acid; 9,10-epoxy-18-hydroxyoctadecanoic acid; 9,10,18-trihydroxyoctadecanoic acid (phloionolic acid); 20-hydroxyeicasanoic acid; 22-hydroxydocosanoic acid; 18-hydroxyoctadec-9-enoic acid; docosandioic acid; and octadec-9-enedioic acid is obtained in a ratio of about 1.0-3.0:0-1.0:45.0-75.0:1.0-6.0:10.0-18.0:1.0-5.0:4.0-16.0:1.0-6.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
18-hydroxyoctadec-9-enoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[CH:2]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]O)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11].O1C(CCCCCCCCO)C1CCCCCC[CH2:29][C:30]([OH:32])=[O:31].OC(C(O)CCCCCCCCO)CCCCCCCC(O)=O.OCCCCCCCCCCCCCCCCCCCCCC(O)=O.OCCCCCCCCC=CCCCCCCCC(O)=O.C(O)(=O)CCCCCCCCCCCCCCCCCCCCC(O)=O>>[C:30]([OH:32])(=[O:31])[CH2:29][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH:13]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCCCCCCC(=O)O)CCCCCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCCCCCC(=O)O)C1CCCCCCCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCCCCCCC(=O)O)C(CCCCCCCCO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCCCCCCCCCCCCCCCCCCC(=O)O
Step Five
Name
18-hydroxyoctadec-9-enoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCCCCCC=CCCCCCCCC(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC=CCCCCCCCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.